2-Acetamido-2,6-dideoxy-6-fluorogalactose
2-Acetamido-2,6-dideoxy-6-fluorogalactose
Brand Name:
Vulcanchem
CAS No.:
112289-45-9
VCID:
VC20870936
InChI:
InChI=1S/C8H14FNO5/c1-4(12)10-5(3-11)7(14)8(15)6(13)2-9/h3,5-8,13-15H,2H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1
SMILES:
CC(=O)NC(C=O)C(C(C(CF)O)O)O
Molecular Formula:
C8H14FNO5
Molecular Weight:
223.2 g/mol
2-Acetamido-2,6-dideoxy-6-fluorogalactose
CAS No.: 112289-45-9
Cat. No.: VC20870936
Molecular Formula: C8H14FNO5
Molecular Weight: 223.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112289-45-9 |
|---|---|
| Molecular Formula | C8H14FNO5 |
| Molecular Weight | 223.2 g/mol |
| IUPAC Name | N-[(2R,3R,4R,5S)-6-fluoro-3,4,5-trihydroxy-1-oxohexan-2-yl]acetamide |
| Standard InChI | InChI=1S/C8H14FNO5/c1-4(12)10-5(3-11)7(14)8(15)6(13)2-9/h3,5-8,13-15H,2H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1 |
| Standard InChI Key | OATMYUUBJXKWQB-OSMVPFSASA-N |
| Isomeric SMILES | CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CF)O)O)O |
| SMILES | CC(=O)NC(C=O)C(C(C(CF)O)O)O |
| Canonical SMILES | CC(=O)NC(C=O)C(C(C(CF)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator